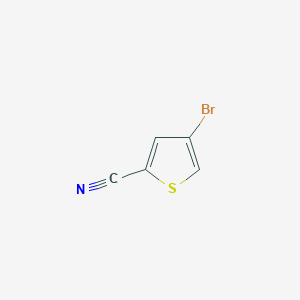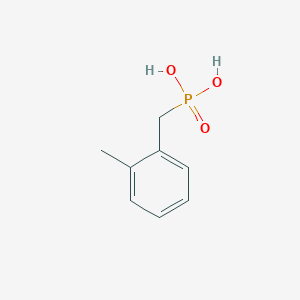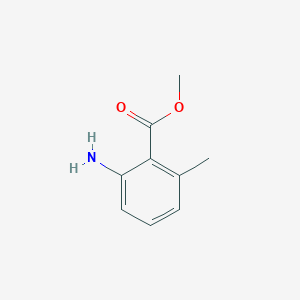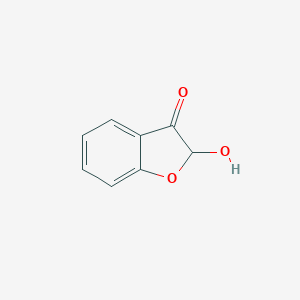![molecular formula C12H8O4 B101735 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-77-6](/img/structure/B101735.png)
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one, also known as psoralen, is a naturally occurring organic compound found in various plants such as figs, parsley, and citrus fruits. Psoralen has been widely studied due to its unique chemical structure and its ability to interact with DNA.
Wirkmechanismus
Psoralen works by intercalating into the DNA double helix and forming covalent bonds with thymine bases upon exposure to UV light. This process, known as photochemotherapy, results in the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
In addition to its phototherapeutic properties, 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one has also been shown to possess a range of biochemical and physiological effects. Psoralen has been found to inhibit the activity of certain enzymes involved in DNA replication, such as DNA polymerase and topoisomerase. Psoralen has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its ability to specifically target DNA. This property makes 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one a useful tool for studying DNA structure and function. However, one limitation of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and appropriate safety measures must be taken when working with 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one. One area of interest is the development of new 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one derivatives with enhanced phototherapeutic properties and reduced toxicity. Another area of research is the use of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one and its potential applications in biotechnology.
Synthesemethoden
Psoralen can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one involves the reaction of 5-methoxy4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one with methyl magnesium bromide, followed by oxidation with potassium permanganate to yield 4-hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Wissenschaftliche Forschungsanwendungen
Psoralen has been extensively studied for its potential applications in the fields of medicine and biotechnology. One of the most notable applications of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its use in phototherapy for the treatment of various skin disorders such as psoriasis and vitiligo. Psoralen is also used in combination with ultraviolet light to treat certain types of cancer, including cutaneous T-cell lymphoma.
Eigenschaften
CAS-Nummer |
17226-77-6 |
|---|---|
Produktname |
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one |
Molekularformel |
C12H8O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
4-hydroxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C12H8O4/c1-6-4-9(14)11-10(16-6)5-8(13)7-2-3-15-12(7)11/h2-5,13H,1H3 |
InChI-Schlüssel |
GEXFLWAWTNROKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




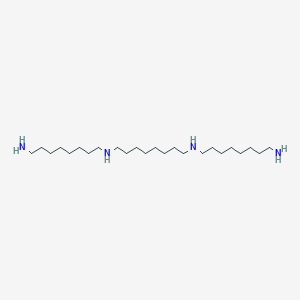
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
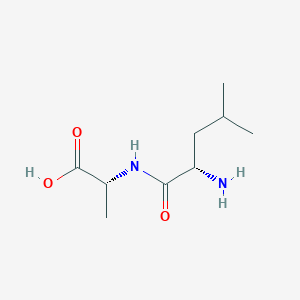
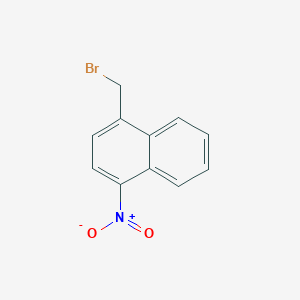
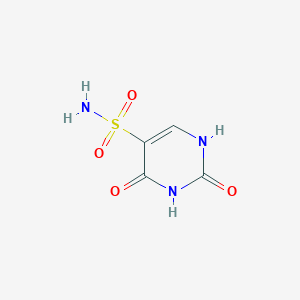
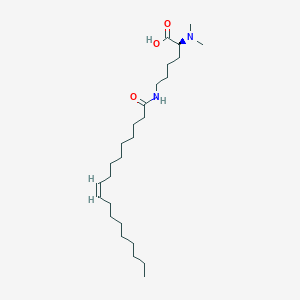
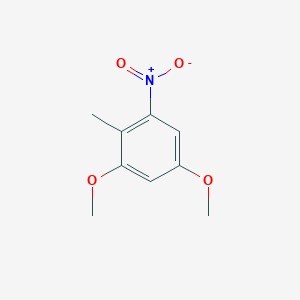
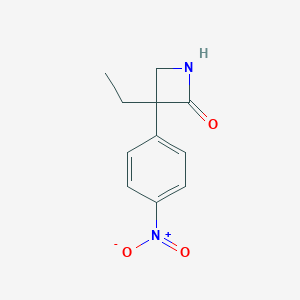
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
